molecular formula C7H11N3O3S2 B1469654 5-(Morpholinosulfonyl)thiazol-2-amine CAS No. 1261070-23-8

5-(Morpholinosulfonyl)thiazol-2-amine

Cat. No.: B1469654
CAS No.: 1261070-23-8
M. Wt: 249.3 g/mol
InChI Key: ASLRVRFWVYZDLB-UHFFFAOYSA-N
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Description

5-(Morpholinosulfonyl)thiazol-2-amine is a thiazole derivative characterized by a sulfonylmorpholine substituent at the 5-position of the thiazole ring. Thiazoles are heterocyclic scaffolds widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The sulfonyl group in this compound may influence electronic properties and binding interactions with biological targets, such as enzymes or receptors.

Properties

CAS No.

1261070-23-8

Molecular Formula

C7H11N3O3S2

Molecular Weight

249.3 g/mol

IUPAC Name

5-morpholin-4-ylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H11N3O3S2/c8-7-9-5-6(14-7)15(11,12)10-1-3-13-4-2-10/h5H,1-4H2,(H2,8,9)

InChI Key

ASLRVRFWVYZDLB-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CN=C(S2)N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=C(S2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between 5-(Morpholinosulfonyl)thiazol-2-amine and related thiazol-2-amine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Activities Synthesis Yield (if reported) Reference
This compound C₇H₁₀N₃O₃S₂ ~264.36 Morpholinosulfonyl at C5 Hypothesized enhanced solubility Not reported
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine C₉H₁₄N₃O₃S₂ 313.37 2,6-Dimethylmorpholinosulfonyl at C5 Increased lipophilicity (vs. parent) Not reported
5-Methylthiazol-2-amine C₄H₆N₂S 114.17 Methyl at C5 Simplest analog; baseline activity Not reported
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine C₁₀H₉FN₂OS 224.25 Fluoro-methoxyphenyl at C4 Potential CNS activity Not reported
N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine C₂₀H₁₉N₅O₂S 393.47 Benzimidazole and nitrobenzylidene groups Antitubercular (EC₅₀: 3.2 µg/mL) 55–61%
5-((5-Nitrothiazol-2-yl)thio)-1,3,4-thiadiazol-2-amine (SU3327) C₅H₄N₄O₂S₃ 248.31 Thiadiazole-thio-nitrothiazole hybrid Macrofilaricidal activity Not reported
7-Chloro-N-(1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-fluorobenzo[d]thiazol-2-amine C₂₃H₁₃Cl₂F₂N₅S₂ 564.42 Fluorinated benzothiazole-pyrazoline Antioxidant (DPPH IC₅₀: ~25 µM) Not reported

Key Observations:

Substituent Effects on Bioactivity: The morpholinosulfonyl group in this compound likely improves water solubility compared to hydrophobic analogs like 5-methylthiazol-2-amine . However, the dimethylmorpholino variant () may exhibit higher lipophilicity, affecting membrane permeability . Electron-withdrawing groups (e.g., nitro in SU3327) enhance reactivity and target binding, as seen in its macrofilaricidal activity .

Synthetic Complexity :

  • Compounds with fused heterocycles (e.g., benzimidazole-thiazole hybrids in ) require multistep syntheses but show potent antitubercular activity (EC₅₀: 3.2 µg/mL) . In contrast, simpler thiazol-2-amine derivatives (e.g., 5-methylthiazol-2-amine) are synthesized in fewer steps but lack significant bioactivity .

Biological Performance :

  • Antioxidant activity in fluorinated benzothiazole-pyrazoline derivatives () highlights the role of halogenation in radical scavenging .
  • Fungicidal activity in imine-thiazole-triazole hybrids (e.g., compound 6b in ) correlates with the presence of electronegative substituents (e.g., chlorine) .

Research Findings and Data Gaps

  • High-Purity Synthesis: Compound 7 (), a morpholinosulfonyl-thiazole derivative, was synthesized with 99% HPLC purity, indicating robust synthetic protocols for such analogs .
  • Need for Further Studies: Comparative pharmacokinetic and target-binding assays are required to validate the hypothesized advantages of the morpholinosulfonyl group.

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